molecular formula C12H14N2O2 B11766286 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one

6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one

Cat. No.: B11766286
M. Wt: 218.25 g/mol
InChI Key: AXAJTWLXZGNFGC-UHFFFAOYSA-N
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Description

6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one is a heterocyclic compound that features a spiro linkage between a furo[3,4-c]pyridine and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and piperidines can be reacted through cycloaddition and annulation reactions to form the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one is unique due to its spiro linkage, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-methylspiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one

InChI

InChI=1S/C12H14N2O2/c1-8-6-9-10(7-14-8)12(16-11(9)15)2-4-13-5-3-12/h6-7,13H,2-5H2,1H3

InChI Key

AXAJTWLXZGNFGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C3(CCNCC3)OC2=O

Origin of Product

United States

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